molecular formula C14H21N B14197797 1-[(2S)-1-Phenylpropan-2-yl]piperidine CAS No. 918881-86-4

1-[(2S)-1-Phenylpropan-2-yl]piperidine

Katalognummer: B14197797
CAS-Nummer: 918881-86-4
Molekulargewicht: 203.32 g/mol
InChI-Schlüssel: TWIKIOOMYIVBAD-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2S)-1-Phenylpropan-2-yl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-1-Phenylpropan-2-yl]piperidine can be achieved through several methods. One common approach involves the reaction of 1-phenyl-2-propanone with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that include the formation of intermediate compounds. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2S)-1-Phenylpropan-2-yl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

1-[(2S)-1-Phenylpropan-2-yl]piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 1-[(2S)-1-Phenylpropan-2-yl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(2S)-1-Phenylpropan-2-yl]piperidine is unique due to its specific structural features and chiral nature, which confer distinct biological activities and synthetic utility. Its ability to interact with specific molecular targets makes it a valuable compound in drug discovery and development .

Eigenschaften

CAS-Nummer

918881-86-4

Molekularformel

C14H21N

Molekulargewicht

203.32 g/mol

IUPAC-Name

1-[(2S)-1-phenylpropan-2-yl]piperidine

InChI

InChI=1S/C14H21N/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3/t13-/m0/s1

InChI-Schlüssel

TWIKIOOMYIVBAD-ZDUSSCGKSA-N

Isomerische SMILES

C[C@@H](CC1=CC=CC=C1)N2CCCCC2

Kanonische SMILES

CC(CC1=CC=CC=C1)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.